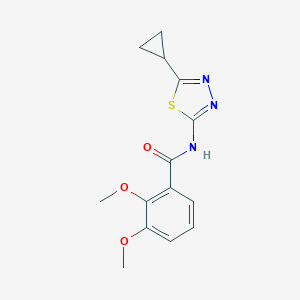![molecular formula C19H16ClIN2O2 B453381 {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B453381.png)
{4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by iodination to introduce the iodine atom at the desired position.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrazole derivative.
Formation of the Benzyl Ether Linkage: The final step involves the formation of the benzyl ether linkage through a Williamson ether synthesis, where the chlorophenyl pyrazole derivative reacts with a benzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
{4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
{4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: Its structural properties may be exploited in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
作用机制
The mechanism of action of {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins . This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
- {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 4-chlorophenyl 4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl ether
- 4-chlorophenyl 4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]methyl ether
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and iodinated pyrazole moieties, along with the benzyl ether linkage, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C19H16ClIN2O2 |
|---|---|
分子量 |
466.7g/mol |
IUPAC 名称 |
[4-[(4-chlorophenoxy)methyl]phenyl]-(4-iodo-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C19H16ClIN2O2/c1-12-18(21)13(2)23(22-12)19(24)15-5-3-14(4-6-15)11-25-17-9-7-16(20)8-10-17/h3-10H,11H2,1-2H3 |
InChI 键 |
DVUKKOUNPADZHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C)I |
规范 SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chlorophenyl)-4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B453298.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(2-toluidinosulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453303.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453304.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453305.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453307.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453308.png)
![7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453309.png)
![propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B453310.png)
![3,6-dichloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453311.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453314.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453316.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453317.png)
![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453320.png)
